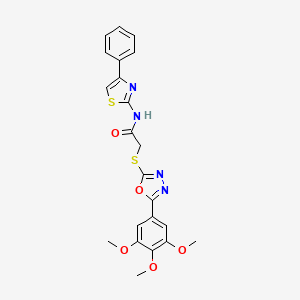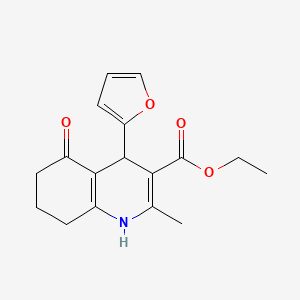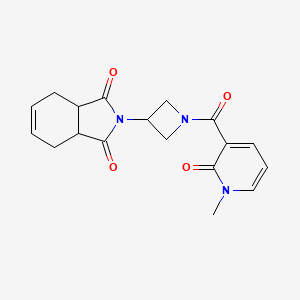![molecular formula C15H21ClN2O2 B3015789 2-Chloro-N-cyclopropyl-N-[(2-propan-2-yloxypyridin-4-yl)methyl]propanamide CAS No. 2411239-73-9](/img/structure/B3015789.png)
2-Chloro-N-cyclopropyl-N-[(2-propan-2-yloxypyridin-4-yl)methyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-cyclopropyl-N-[(2-propan-2-yloxypyridin-4-yl)methyl]propanamide, also known as GSK-3 inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been extensively studied for its ability to inhibit glycogen synthase kinase-3 (GSK-3), a key enzyme involved in various physiological and pathological processes.
Mechanism of Action
2-Chloro-N-cyclopropyl-N-[(2-propan-2-yloxypyridin-4-yl)methyl]propanamide is a serine/threonine kinase that regulates various cellular processes by phosphorylating its target proteins. The inhibition of 2-Chloro-N-cyclopropyl-N-[(2-propan-2-yloxypyridin-4-yl)methyl]propanamide by 2-Chloro-N-cyclopropyl-N-[(2-propan-2-yloxypyridin-4-yl)methyl]propanamide leads to the activation of various signaling pathways, including the Wnt/β-catenin pathway, which plays a critical role in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects:
The inhibition of 2-Chloro-N-cyclopropyl-N-[(2-propan-2-yloxypyridin-4-yl)methyl]propanamide by 2-Chloro-N-cyclopropyl-N-[(2-propan-2-yloxypyridin-4-yl)methyl]propanamide has been shown to have various biochemical and physiological effects, including the regulation of glucose metabolism, the promotion of neurogenesis, and the inhibition of cancer cell growth. Additionally, this compound has been shown to have anti-inflammatory and anti-apoptotic effects, which may have therapeutic implications in various diseases.
Advantages and Limitations for Lab Experiments
The 2-Chloro-N-cyclopropyl-N-[(2-propan-2-yloxypyridin-4-yl)methyl]propanamide inhibitor, 2-Chloro-N-cyclopropyl-N-[(2-propan-2-yloxypyridin-4-yl)methyl]propanamide, has several advantages for lab experiments, including its high potency and specificity for 2-Chloro-N-cyclopropyl-N-[(2-propan-2-yloxypyridin-4-yl)methyl]propanamide inhibition. However, this compound also has some limitations, including its potential toxicity and the need for careful dosing and administration in animal studies.
Future Directions
The potential therapeutic applications of 2-Chloro-N-cyclopropyl-N-[(2-propan-2-yloxypyridin-4-yl)methyl]propanamide inhibition by 2-Chloro-N-cyclopropyl-N-[(2-propan-2-yloxypyridin-4-yl)methyl]propanamide are vast, and future research is needed to explore its full potential. Some possible future directions include the development of new 2-Chloro-N-cyclopropyl-N-[(2-propan-2-yloxypyridin-4-yl)methyl]propanamide inhibitors with improved pharmacokinetic properties and the exploration of combination therapies with other drugs for the treatment of various diseases. Additionally, further studies are needed to elucidate the precise mechanisms of action of 2-Chloro-N-cyclopropyl-N-[(2-propan-2-yloxypyridin-4-yl)methyl]propanamide inhibition and to identify potential biomarkers for patient selection and monitoring.
Synthesis Methods
The synthesis of 2-Chloro-N-cyclopropyl-N-[(2-propan-2-yloxypyridin-4-yl)methyl]propanamide involves the reaction of 2-chloro-N-cyclopropyl-N-(2-hydroxyethyl)acetamide with 4-(2-hydroxy-2-propyl)pyridine-2-carbaldehyde in the presence of a base catalyst. The resulting product is then purified using column chromatography to obtain the final compound.
Scientific Research Applications
The 2-Chloro-N-cyclopropyl-N-[(2-propan-2-yloxypyridin-4-yl)methyl]propanamide inhibitor, 2-Chloro-N-cyclopropyl-N-[(2-propan-2-yloxypyridin-4-yl)methyl]propanamide, has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, diabetes, and bipolar disorder. The inhibition of 2-Chloro-N-cyclopropyl-N-[(2-propan-2-yloxypyridin-4-yl)methyl]propanamide has been shown to have a significant impact on the regulation of various cellular processes, including cell proliferation, differentiation, apoptosis, and metabolism.
properties
IUPAC Name |
2-chloro-N-cyclopropyl-N-[(2-propan-2-yloxypyridin-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2/c1-10(2)20-14-8-12(6-7-17-14)9-18(13-4-5-13)15(19)11(3)16/h6-8,10-11,13H,4-5,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRIRPFAURLYMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=CC(=C1)CN(C2CC2)C(=O)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-cyclopropyl-N-[(2-propan-2-yloxypyridin-4-yl)methyl]propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-butoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B3015710.png)
![N-ethyl-2-{2-[(2-furylcarbonylamino)ethyl]benzimidazolyl}-N-phenylacetamide](/img/structure/B3015712.png)
![2-((2-(4-chlorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B3015713.png)
![N-[4-(Azetidin-3-yl)phenyl]acetamide;2,2,2-trifluoroacetic acid](/img/structure/B3015714.png)
![5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-(2-fluorophenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B3015716.png)
![N-(3-Benzoyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-2-chloro-acetamide](/img/structure/B3015718.png)
![5-[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3015720.png)

![3-[4-(1-Methylpyrazol-4-yl)sulfonylpiperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B3015724.png)
![1-{8-benzoyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-(2,5-dimethylphenyl)piperazine hydrochloride](/img/structure/B3015725.png)
![(5E)-1,2,3,4,10,11-hexahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexan]-5-one oxime](/img/structure/B3015726.png)
![8-(4-fluorophenyl)-2-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B3015727.png)
